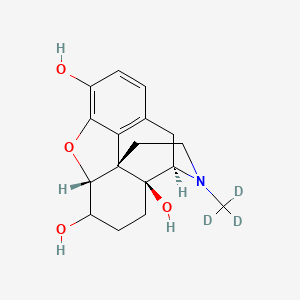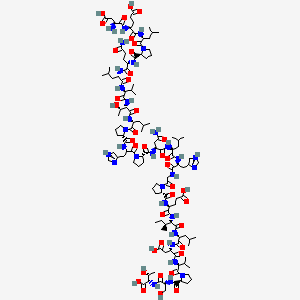
6-Hydroxy Oxymorphone-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6alpha/beta-Hydroxyoxymorphone-D3 solution, 100 micrograms per milliliter in methanol, is a certified reference material. This compound is a major, active metabolite of the opiate oxymorphone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6alpha/beta-Hydroxyoxymorphone involves the hydroxylation of oxymorphone. The reaction typically requires specific conditions to ensure the correct stereochemistry of the hydroxyl groups at the 6alpha and 6beta positions. The reaction conditions often involve the use of catalysts and controlled environments to achieve the desired product.
Industrial Production Methods
Industrial production of 6alpha/beta-Hydroxyoxymorphone-D3 solution involves large-scale synthesis under stringent quality control measures. The process includes the use of deuterated reagents to incorporate deuterium atoms into the molecule, ensuring the production of a stable and consistent reference material .
Analyse Chemischer Reaktionen
Types of Reactions
6alpha/beta-Hydroxyoxymorphone undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions typically require controlled temperatures and pH levels to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce ketones, while reduction can yield various alcohols.
Wissenschaftliche Forschungsanwendungen
6alpha/beta-Hydroxyoxymorphone-D3 solution is widely used in scientific research due to its stability and well-defined properties. Some of its applications include:
Chemistry: Used as a reference material in gas chromatography (GC) and liquid chromatography (LC) for accurate quantification and analysis.
Biology: Employed in cytochrome P450 studies to understand metabolic pathways and enzyme interactions.
Medicine: Utilized in pharmaceutical research to study the metabolism and pharmacokinetics of oxymorphone and related compounds.
Industry: Applied in forensic analysis, clinical toxicology, pain management, and urine drug testing to ensure accurate and reliable results
Wirkmechanismus
6alpha/beta-Hydroxyoxymorphone exerts its effects by interacting with opioid receptors in the body. It primarily targets the mu-opioid receptors, leading to analgesic effects. The compound’s mechanism of action involves binding to these receptors, which modulates the release of neurotransmitters and alters pain perception pathways .
Vergleich Mit ähnlichen Verbindungen
6alpha/beta-Hydroxyoxymorphone is unique due to its specific stereochemistry and deuterium incorporation. Similar compounds include:
Oxymorphone: The parent compound from which 6alpha/beta-Hydroxyoxymorphone is derived.
Hydromorphone: Another opioid agonist with similar analgesic properties but different metabolic pathways.
Morphine: A widely used opioid with a different chemical structure and pharmacokinetic profile.
These compounds share similar analgesic effects but differ in their metabolic pathways, receptor affinities, and pharmacokinetics .
Eigenschaften
Molekularformel |
C17H21NO4 |
|---|---|
Molekulargewicht |
306.37 g/mol |
IUPAC-Name |
(4R,4aS,7aR,12bS)-3-(trideuteriomethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol |
InChI |
InChI=1S/C17H21NO4/c1-18-7-6-16-13-9-2-3-10(19)14(13)22-15(16)11(20)4-5-17(16,21)12(18)8-9/h2-3,11-12,15,19-21H,4-8H2,1H3/t11?,12-,15+,16+,17-/m1/s1/i1D3 |
InChI-Schlüssel |
AABLHGPVOULICI-AVRUEMSUSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N1CC[C@]23[C@@H]4C(CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)O |
Kanonische SMILES |
CN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(E)-but-1-enyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12047093.png)
![(E)-3-(4-methoxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile](/img/structure/B12047116.png)
![2-[1-(Aminomethyl)-2,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexyl]acetic acid](/img/structure/B12047118.png)


![2-methoxy-4-{(E)-[(3-pyridinylcarbonyl)hydrazono]methyl}phenyl 4-methylbenzoate](/img/structure/B12047128.png)
![3-{2-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E,2E)-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12047133.png)



![(4S,5E,6S)-5-[2-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyethylidene]-4-(2-methoxy-2-oxoethyl)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylic acid](/img/structure/B12047142.png)
![[4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]-2-methoxyphenyl] benzoate](/img/structure/B12047145.png)


